molecular formula C13H18O2S B14304174 Propanoic acid, 3-(phenylthio)-, butyl ester CAS No. 121118-58-9

Propanoic acid, 3-(phenylthio)-, butyl ester

Cat. No.: B14304174
CAS No.: 121118-58-9
M. Wt: 238.35 g/mol
InChI Key: ZXMFMKPWBKAMBM-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(phenylthio)-, butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a propanoic acid moiety esterified with a butyl group and a phenylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(phenylthio)-, butyl ester typically involves the esterification of propanoic acid with butanol in the presence of a catalyst. The reaction can be represented as follows:

CH3CH2COOH+CH3(CH2)3OHCH3CH2COO(CH2)3CH3+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{CH}_3(\text{CH}_2)_3\text{OH} \rightleftharpoons \text{CH}_3\text{CH}_2\text{COO}(\text{CH}_2)_3\text{CH}_3 + \text{H}_2\text{O} CH3​CH2​COOH+CH3​(CH2​)3​OH⇌CH3​CH2​COO(CH2​)3​CH3​+H2​O

This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to drive the reaction towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a higher yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(phenylthio)-, butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Propanoic acid and butanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Propanoic acid, 3-(phenylthio)-, butyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(phenylthio)-, butyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, butyl ester: Lacks the phenylthio group, making it less hydrophobic and potentially less biologically active.

    Propanoic acid, phenyl ester: Lacks the butyl group, which may affect its volatility and odor profile.

Uniqueness

Propanoic acid, 3-(phenylthio)-, butyl ester is unique due to the presence of both the butyl and phenylthio groups, which confer distinct chemical and physical properties. The phenylthio group adds hydrophobicity and potential biological activity, while the butyl group contributes to its ester characteristics and volatility.

Properties

CAS No.

121118-58-9

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

butyl 3-phenylsulfanylpropanoate

InChI

InChI=1S/C13H18O2S/c1-2-3-10-15-13(14)9-11-16-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3

InChI Key

ZXMFMKPWBKAMBM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCSC1=CC=CC=C1

Origin of Product

United States

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